REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][NH:8][C:9]([NH2:11])=[O:10])([O-:3])=[O:2].C([O:22][CH:23](O)[C:24](OCC1C=CC=CC=1)=[O:25])C1C=CC=CC=1>C(O)(=O)C>[OH:25][CH:24]1[N:8]([CH2:7][C:6]2[CH:12]=[CH:13][CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:9](=[O:10])[NH:11][C:23]1=[O:22]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CNC(=O)N)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
benzyl 2-benzyloxy-2-hydroxyacetate
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=O)OCC1=CC=CC=C1)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
at 80° C. and the mixture was stirred at 80° C. for two hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
by means of an azeotropic distillation with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solvent of ethyl acetate and hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(NC(N1CC1=CC(=CC=C1)[N+](=O)[O-])=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |